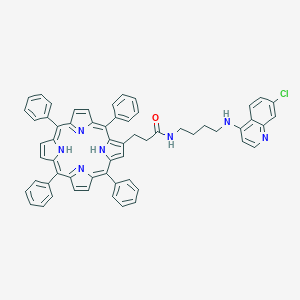
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide is a porphyrin-based compound that has shown significant potential in scientific research applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in laboratory experiments.
Mécanisme D'action
The mechanism of action of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide involves the production of ROS upon exposure to light of a specific wavelength. The ROS produced can cause oxidative damage to cellular components, leading to cell death. The selectivity of the compound towards cancer cells is due to the preferential accumulation of the photosensitizer in cancer cells. The mechanism of action of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide in PDT has been extensively studied and has shown high potential in cancer treatment.
Effets Biochimiques Et Physiologiques
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has been shown to have various biochemical and physiological effects. The compound has been reported to induce apoptosis in cancer cells upon exposure to light. The production of ROS upon light exposure can also lead to the activation of various signaling pathways that can regulate cellular processes such as cell proliferation, differentiation, and migration. The compound has also been shown to have anti-inflammatory effects and can modulate the immune response.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has several advantages and limitations in laboratory experiments. One of the significant advantages is its high efficacy in PDT, making it a potential candidate for cancer treatment. The compound is also relatively easy to synthesize and can be obtained in high yields. The limitations of the compound include its potential toxicity and the need for specific light sources for activation. The compound can also be susceptible to degradation and requires careful handling and storage.
Orientations Futures
In the field of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide research include the development of new derivatives, the use of nanotechnology, and the investigation of the compound in combination with other treatment modalities.
Méthodes De Synthèse
The synthesis of N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has been reported using various methods. One of the commonly used methods involves the reaction of 5,10,15,20-tetraphenylporphyrin with 7-chloro-4-quinolineamine in the presence of triethylamine. The resulting product is then treated with butyryl chloride to obtain N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide. The purity of the synthesized compound can be confirmed using various analytical techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has shown potential in various scientific research applications. One of the significant applications of this compound is its use as a photosensitizer in photodynamic therapy (PDT). PDT is a non-invasive treatment modality that involves the administration of a photosensitizer followed by exposure to light of a specific wavelength. The photosensitizer absorbs the light energy and produces reactive oxygen species (ROS) that can selectively destroy cancer cells. N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide has shown high efficacy in PDT and has been extensively studied for its potential in cancer treatment.
Propriétés
Numéro CAS |
130170-25-1 |
|---|---|
Nom du produit |
N-(4-((7-Chloro-4-quinolinyl)amino)butyl)-5,10,15,20-tetraphenyl-21H,23H-porphine-2-propanamide |
Formule moléculaire |
C60H48ClN7O |
Poids moléculaire |
918.5 g/mol |
Nom IUPAC |
N-[4-[(7-chloroquinolin-4-yl)amino]butyl]-3-(5,10,15,20-tetraphenyl-21,23-dihydroporphyrin-2-yl)propanamide |
InChI |
InChI=1S/C60H48ClN7O/c61-44-24-25-45-46(33-36-63-53(45)38-44)62-34-13-14-35-64-55(69)32-23-43-37-54-58(41-19-9-3-10-20-41)51-29-28-49(66-51)56(39-15-5-1-6-16-39)47-26-27-48(65-47)57(40-17-7-2-8-18-40)50-30-31-52(67-50)59(60(43)68-54)42-21-11-4-12-22-42/h1-12,15-22,24-31,33,36-38,65,68H,13-14,23,32,34-35H2,(H,62,63)(H,64,69) |
Clé InChI |
HVKNBFFFOAWHFP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
SMILES canonique |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=C(C=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)CCC(=O)NCCCCNC8=C9C=CC(=CC9=NC=C8)Cl)C1=CC=CC=C1)C=C4)C1=CC=CC=C1)N3 |
Synonymes |
5,10,15,20-tetraphenyl-1-3-(4-(4-aminobutyl)-7-chloroquinoline)propioamidoporphine 5-TPPQ |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



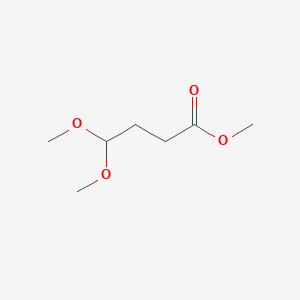
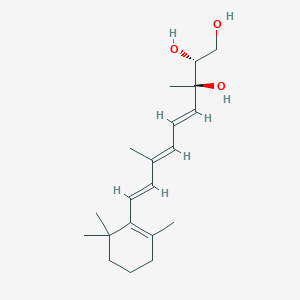
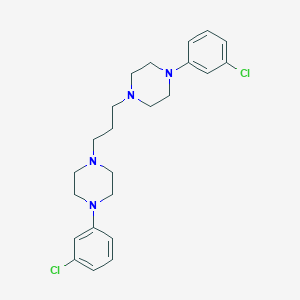
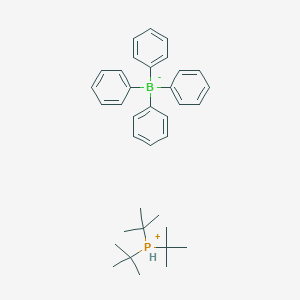
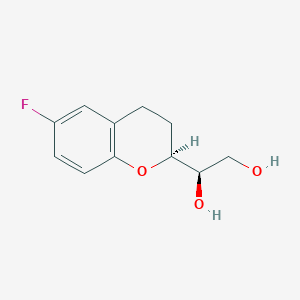
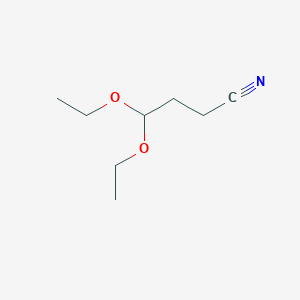
![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
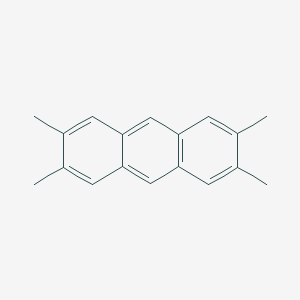
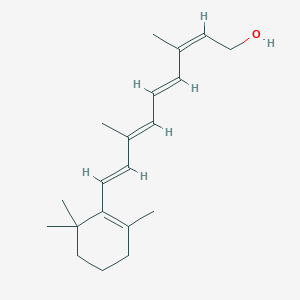
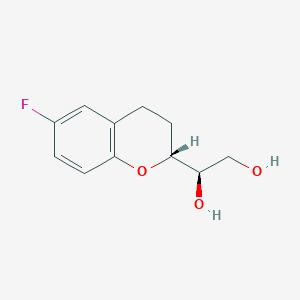
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
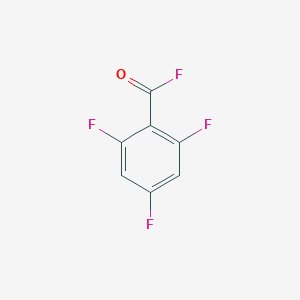
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)